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Compound of Interest

Compound Name: R18 peptide

Cat. No.: B549395 Get Quote

This guide provides a detailed, objective comparison of two leading neuroprotective peptides,

R18 and TAT-NR2B9c (also known as NA-1), for researchers, scientists, and professionals in

drug development. The comparison is based on their mechanisms of action, and supporting

experimental data from preclinical studies.

Overview and Mechanism of Action
Both R18 and TAT-NR2B9c (NA-1) are peptide-based therapeutics designed to mitigate

neuronal damage following ischemic events like stroke. However, they operate through distinct

molecular mechanisms.

R18: A Cationic Arginine-Rich Peptide (CARP)
R18 is an 18-mer of the amino acid arginine. Its neuroprotective effects are attributed to its

highly cationic nature and its ability to modulate multiple pathways associated with

excitotoxicity. The primary mechanism involves the suppression of ionotropic glutamate

receptor (iGluR) overactivation, which is a key driver of neuronal damage after an ischemic

event.[1][2] By reducing iGluR activity, R18 decreases the massive influx of intracellular

calcium, thereby preserving mitochondrial function, maintaining ATP production, and reducing

the generation of reactive oxygen species (ROS).[1][2] Some evidence also suggests that

arginine-rich peptides can induce the internalization of NMDA receptors from the neuronal

surface, further reducing excitotoxic signaling.[1]
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Caption: R18 signaling pathway in neuroprotection.

TAT-NR2B9c (NA-1): A PSD-95 Inhibitor
TAT-NR2B9c, commercially known as NA-1, is a cell-penetrating peptide that functions by

disrupting a key protein-protein interaction within the postsynaptic density. It is composed of the

HIV-1 Tat peptide (for cell membrane translocation) fused to the C-terminal nine amino acids of

the NMDA receptor subunit NR2B.[3][4]

NA-1's primary target is the postsynaptic density-95 (PSD-95) protein.[5][6] PSD-95 acts as a

scaffolding protein, linking NMDA receptors to downstream signaling molecules that mediate

neurotoxicity. Specifically, NA-1 competitively binds to the PDZ domains of PSD-95, preventing

it from coupling with both the NR2B subunit of the NMDA receptor and neuronal nitric oxide

synthase (nNOS).[3][7] This uncoupling is critical because it selectively blocks the excitotoxic

signaling cascade—including nitric oxide (NO) and superoxide production—without interfering

with the normal ion channel function of the NMDA receptor.[3][8] More recent studies show NA-

1 also prevents NMDA-induced activation of neuronal NADPH oxidase, a key source of

superoxide.[3][8]
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Caption: TAT-NR2B9c (NA-1) signaling pathway.

Comparative Efficacy: In Vivo Experimental Data
Direct comparative studies have been conducted to evaluate the neuroprotective efficacy of

R18 and TAT-NR2B9c in rodent models of ischemic stroke, primarily using middle cerebral

artery occlusion (MCAO). The data consistently suggests that R18 is more effective than TAT-

NR2B9c in reducing infarct volume and improving functional outcomes in these models.[9][10]

[11]

Table 1: Neuroprotection in a Permanent MCAO Rat
Model
Data from a study where peptides were administered 60 minutes after the onset of permanent

MCAO in rats.[9]
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Peptide Dose (nmol/kg)
Mean Infarct
Volume Reduction
(%)

Statistical
Significance (p-
value)

R18 100 19.7% < 0.05

300 Not specified Not significant

1000 Not specified < 0.05

TAT-NR2B9c (NA-1) 100 1.1%
Not significant (p >

0.05)

300 6.8%
Not significant (p =

0.56)

1000 7.0%
Not significant (p =

0.55)

In a direct comparison at the 100 nmol/kg dose, R18 was significantly more effective than TAT-

NR2B9c in reducing infarct volume (p = 0.045).[9]

Table 2: Neuroprotection in a Transient MCAO Rat Model
Data from a comparative study using a transient (90 min) MCAO model in rats.[10]

Peptide Dose (nmol/kg)
Mean Infarct Volume
Reduction (%)

R18 1000 35.1%

TAT-NR2B9c (NA-1) 1000 26.1%

These findings highlight the superior neuroprotective potency of R18 over TAT-NR2B9c in

preclinical models of severe stroke.[9][11] The improved efficacy of R18 is consistent with in

vitro findings from neuronal excitotoxicity models.[9]
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The following section details a representative experimental protocol used in the direct

comparison of R18 and TAT-NR2B9c.

Permanent Middle Cerebral Artery Occlusion (MCAO) in
Rats
This protocol is based on the methodology described in studies directly comparing the two

peptides.[9][11]

Objective: To assess and compare the neuroprotective efficacy of R18 and TAT-NR2B9c when

administered after the onset of a permanent ischemic stroke.

1. Animal Model:

Species: Adult male Sprague-Dawley or Wistar rats.[9][12]

Anesthesia: Anesthesia is induced and maintained, typically with isoflurane. Core body

temperature is monitored and maintained at 37°C throughout the surgical procedure.

2. MCAO Procedure:

An intraluminal filament method is used to occlude the middle cerebral artery.

A nylon monofilament is inserted via the external carotid artery and advanced up the internal

carotid artery until it blocks the origin of the MCA.

Occlusion is maintained permanently (the filament is not withdrawn).

3. Peptide Administration:

Timing: Peptides (R18 or TAT-NR2B9c) or saline vehicle are administered 60 minutes after

the onset of MCAO.[9][11]

Route: Intravenous (IV) injection.

Doses: A dose-responsiveness study is conducted with doses typically ranging from 100 to

1000 nmol/kg.[9]
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4. Outcome Measures (Assessed at 24 hours post-MCAO):

Primary Outcome (Infarct Volume):

Brains are harvested and sectioned.

Sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable

tissue red, leaving the infarcted (damaged) tissue unstained (white).

The volume of the infarct is calculated using image analysis software.

Secondary Outcomes (Functional Deficits):

Neurological Score: A composite score assessing motor deficits, balance, and reflexes.

Adhesive Tape Removal Test: Measures sensorimotor neglect by timing how long it takes

for the rat to notice and remove a piece of adhesive tape from its paw.

Rota-rod Test: Assesses motor coordination and balance by measuring the time the animal

can remain on a rotating rod.
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Caption: Experimental workflow for MCAO comparative study.
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Summary and Conclusion
Both R18 and TAT-NR2B9c (NA-1) are promising neuroprotective peptides that target critical

pathways in ischemic neuronal injury.

TAT-NR2B9c (NA-1) offers a highly specific mechanism by uncoupling NMDA receptors from

the PSD-95-mediated excitotoxic signaling complex. This peptide has advanced to clinical

trials and has been shown to be safe in humans.[10]

R18 appears to have a broader, multimodal mechanism of action, primarily by suppressing

glutamate receptor overactivation and preserving mitochondrial health.[1][13]

Based on available head-to-head preclinical data in rodent stroke models, R18 demonstrates

superior efficacy in reducing infarct size compared to TAT-NR2B9c, particularly in models of

severe, permanent ischemia.[9][11] This suggests that R18's broader mechanism may be more

robust in preventing neuronal death under these conditions. These findings, along with

successful tests in non-human primate models, provide strong justification for the continued

clinical development of R18 as a potent neuroprotective therapeutic for stroke.[14][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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